2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
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Overview
Description
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of bases such as triethylamine (Et3N) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles replace halogen atoms.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkylating agents such as benzyl chloride or 1,2-dibromoethane.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta(b)pyridine-3-carbonitrile
- 2,3-Cyclopentenopyridine
- 6,7-Dihydro-5H-cyclopenta(b)pyridin-5-one
Uniqueness
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is unique due to its specific propoxy and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
184761-07-7 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-6-16-12-9(11(13)15)7-8-4-3-5-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15) |
InChI Key |
HSNJNXYPFUPBFO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
Canonical SMILES |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
184761-07-7 | |
Synonyms |
3-propoxy-2-azabicyclo[4.3.0]nona-1,3,5-triene-4-carboxamide |
Origin of Product |
United States |
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